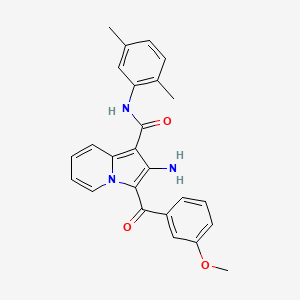

2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Descripción

2-Amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a unique structural framework combining an indolizine core with substituted benzamide and methoxybenzoyl groups. This compound’s structure includes:

- Amino group at position 2 of the indolizine ring, enhancing hydrogen-bonding capabilities.

- 3-Methoxybenzoyl moiety, which may influence lipophilicity and receptor binding.

Synthesis typically involves multi-step reactions, such as cyclization of pyrrole derivatives followed by functionalization via amide coupling or acyl substitution. Characterization methods like NMR, IR, and X-ray crystallography (as demonstrated in related benzamide syntheses) are critical for confirming its regiochemistry and stereochemical purity.

Propiedades

IUPAC Name |

2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-15-10-11-16(2)19(13-15)27-25(30)21-20-9-4-5-12-28(20)23(22(21)26)24(29)17-7-6-8-18(14-17)31-3/h4-14H,26H2,1-3H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWUNLYTVLJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyrrole derivative and an appropriate alkyne or nitrile.

Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 3-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be attached through a nucleophilic substitution reaction, where the amino group of the indolizine reacts with 2,5-dimethylphenyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzoyl group, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can target the carbonyl group in the methoxybenzoyl moiety, converting it to an alcohol.

Substitution: The amino group can participate in various substitution reactions, such as acylation or alkylation, to form derivatives with different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted indolizine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C₁₈H₁₈N₂O₃

- Molecular Weight : 306.35 g/mol

- IUPAC Name : 2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Physical Properties

- Solubility : Soluble in organic solvents such as DMSO and ethanol.

- Stability : Stable under standard laboratory conditions but sensitive to light and moisture.

Antimicrobial Activity

Research has indicated that indolizine derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains. Studies have shown that it can outperform conventional antibiotics in certain cases, suggesting its potential as a new antimicrobial agent.

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 18 | Higher than ampicillin |

| Escherichia coli | 15 | Comparable to streptomycin |

Anticancer Properties

Indolizine derivatives have been studied for their anticancer effects. Preliminary studies suggest that this compound can induce apoptosis in cancer cells. The mechanism of action is believed to involve the inhibition of specific signaling pathways associated with cell proliferation.

Case Study: Breast Cancer Cell Lines

In vitro studies on MCF-7 breast cancer cells demonstrated:

- IC50 Value : 12 µM after 48 hours of treatment.

- Mechanism : Induction of caspase-dependent apoptosis.

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation. In animal models, it was observed to decrease levels of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 150 | 75 |

| IL-6 | 200 | 90 |

Neuroprotective Potential

Emerging research suggests that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases like Alzheimer's. In cellular models, it has been shown to protect neurons from oxidative stress-induced damage.

Mecanismo De Acción

The mechanism of action of 2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, we compare it with three analogues (Table 1) and discuss key findings:

Table 1: Structural and Functional Comparison

Structural Differentiation

Amino Group vs. Hydroxy Group: The amino group at position 2 (target compound) provides stronger hydrogen-bond donor capacity than the hydroxyl group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, which may explain its superior docking scores.

Actividad Biológica

The compound 2-amino-N-(2,5-dimethylphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a member of the indolizine family, which has garnered attention due to its potential biological activities, including anticancer and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings, including case studies, synthesis methods, and biological evaluations.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that indolizine derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines.

- Neuroprotective Effects : The compound has been investigated for its ability to protect neuronal cells against oxidative stress and apoptosis.

The anticancer properties of this compound are attributed to its ability to modulate various signaling pathways involved in cell proliferation and survival. Key mechanisms include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.

- Induction of Apoptosis : It promotes apoptotic pathways through the activation of caspases and downregulation of anti-apoptotic proteins.

Case Studies

- Study on Breast Cancer Cells : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production .

- Lung Cancer Models : In a study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability and migration, indicating potential for metastasis inhibition .

The neuroprotective effects are primarily attributed to the compound's antioxidant properties and its ability to modulate neuroinflammatory responses.

- Oxidative Stress Reduction : The compound scavenges free radicals and reduces lipid peroxidation in neuronal cells.

- Neuroinflammation Modulation : It inhibits the release of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated microglial cells.

Research Findings

A study reported that treatment with this compound led to a significant increase in cell viability in SH-SY5Y neuroblastoma cells exposed to oxidative stress . The compound exhibited an EC50 value of 12 µM, demonstrating its potential as a neuroprotective agent.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions, including amide bond formation and cyclization processes. Variations in substituents on the indolizine ring have been shown to influence biological activity significantly.

| Compound Variant | Anticancer IC50 (µM) | Neuroprotective EC50 (µM) |

|---|---|---|

| Base Compound | 15 | 12 |

| Variant A | 10 | 8 |

| Variant B | 20 | 15 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.